molecular formula C28H25N3O2S B11968360 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11968360
M. Wt: 467.6 g/mol
InChI Key: GUADFCKIGIYUQG-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce the corresponding amines .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine is unique due to its thienopyrimidine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H25N3O2S

Molecular Weight

467.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C28H25N3O2S/c1-32-23-14-13-19(17-24(23)33-2)15-16-29-27-22-18-25(20-9-5-3-6-10-20)34-28(22)31-26(30-27)21-11-7-4-8-12-21/h3-14,17-18H,15-16H2,1-2H3,(H,29,30,31)

InChI Key

GUADFCKIGIYUQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

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